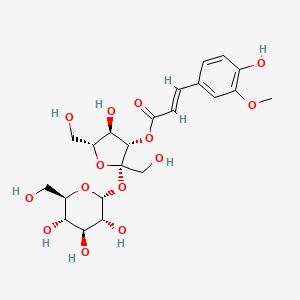

Sibiricose A5

Description

Contextual Significance of Sucrose (B13894) Esters in Phytochemistry

Sucrose esters are a class of natural compounds formed by the esterification of sucrose with one or more fatty acids or other organic acids, such as phenylpropanoids. These compounds are widely distributed in the plant kingdom and play various roles, including defense against insects and pathogens, and potentially acting as antioxidants google.comontosight.ai. Their amphiphilic nature, possessing both hydrophilic (sugar) and hydrophobic (acyl chain) components, contributes to their function as emulsifiers and surfactants in biological systems and industrial applications ontosight.aihhoya.com. The structural diversity of sucrose esters, arising from variations in the type, number, and position of the attached acyl groups, contributes to their diverse biological activities mdpi.comrsc.org. The study of sucrose esters in phytochemistry is significant for understanding plant-environment interactions and for the discovery of novel bioactive compounds with potential applications in various fields ontosight.airesearchgate.net.

Overview of Sibiricose A5 and Related Phenylpropanoid Sucroses

This compound is a specific type of sucrose ester characterized by the esterification of sucrose with phenylpropanoid units. It is classified as a phenylpropenoyl sucrose sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com. Phenylpropanoid sucrose esters (PSEs) are structurally defined by a sucrose core linked to one or more phenylpropanoid moieties through ester bonds nih.govmdpi.comnih.govingentaconnect.com. These phenylpropanoid groups are derived from cinnamic acid or its derivatives, such as ferulic acid, sinapic acid, or coumaric acid, which are products of the phenylpropanoid pathway in plants nih.gov.

This compound has been isolated from several plant sources, notably the roots of Polygala tenuifolia (often referred to as Polygalae Radix) sigmaaldrich.comsigmaaldrich.comchemfaces.commedchemexpress.commedchemexpress.comselleckchem.com. It has also been reported in Sibiricum sp. and Lilium speciosum plants sigmaaldrich.comsigmaaldrich.com. Another source where this compound has been identified is the pericarp of Zanthoxylum bungeanum Maxim nih.gov. The structure of this compound involves a sucrose molecule esterified with a specific phenylpropanoid group. Its molecular formula is C₂₂H₃₀O₁₄, and its molecular weight is 518.47 sigmaaldrich.comsigmaaldrich.commedchemexpress.comselleckchem.comsigmaaldrich.com.

Related phenylpropanoid sucroses include compounds like Sibiricose A6 and 3',6-disinapoyl sucrose, which have also been isolated from Polygala tenuifolia chemfaces.comnih.gov. Other examples of phenylpropanoid sucrose esters found in nature include tenuifoliside A, tenuifoliside B, tenuifoliside C, glomeratose, vanicoside A, vanicoside B, and various acetylated and substituted diferuloyl sucroses chemfaces.comacs.orgsci-hub.seresearchgate.net. The structural variations among these compounds lie in the number and position of the phenylpropanoid and other potential acyl (e.g., acetyl) substituents on the sucrose core rsc.orgmdpi.comsemanticscholar.org.

Research Scope and Objectives for this compound Studies

Research on this compound and related phenylpropanoid sucrose esters primarily focuses on their isolation, structural elucidation, and investigation of their biological activities. The objectives of these studies often include identifying novel compounds, understanding their distribution in different plant species, and evaluating their potential as lead compounds for the development of new therapeutics or functional ingredients nih.govingentaconnect.com.

Specific research areas for this compound include the investigation of its antioxidant properties, which have been reported as potent sigmaaldrich.comsigmaaldrich.commedchemexpress.commedchemexpress.comselleckchem.commedchemexpress.com. Studies have also explored its potential neuroprotective effects and activity against Alzheimer's disease models sigmaaldrich.comsigmaaldrich.comresearchgate.net. Furthermore, research has indicated antidepressant-like actions for this compound and other phenylpropenoyl sucroses from Polygala tenuifolia sigmaaldrich.comsigmaaldrich.comchemfaces.comnih.gov. The compound has also been identified as a lactate (B86563) dehydrogenase inhibitor sigmaaldrich.comsigmaaldrich.comchemfaces.com.

The scope of research extends to analytical methods for the identification and quantification of this compound in plant extracts, utilizing techniques such as HPLC and mass spectrometry sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comchemfaces.com. Studies also aim to understand the absorption and metabolic fate of this compound, as demonstrated by research on its presence in serum after administration of Polygala tenuifolia extract chemfaces.comnih.gov. The challenging synthesis of precisely substituted phenylpropanoid sucrose esters like this compound is also an area of ongoing research, aiming to overcome limitations in natural abundance and facilitate comprehensive structure-activity relationship studies rsc.orgmdpi.com.

Research findings have highlighted the diverse biological activities associated with this compound and related compounds. For instance, studies have shown that this compound can protect PC12 cells from damage induced by P. tenuifolia chemfaces.com. Research in Alzheimer's disease mouse models indicated that this compound improved memory impairment and decreased degenerated axons in the perirhinal cortex researchgate.net. In vitro studies have also evaluated the antioxidant activity of phenylpropanoid sucrose esters using assays like DPPH radical scavenging mdpi.comsemanticscholar.org.

The following table summarizes some key research findings related to this compound and related compounds:

| Compound | Source Plant | Key Biological Activities | Reference |

| This compound | Polygala tenuifolia, Sibiricum sp., Lilium speciosum, Zanthoxylum bungeanum | Antioxidant, Antidepressant-like, Neuroprotective, Lactate dehydrogenase inhibitor, Activity against Alzheimer's disease | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comchemfaces.commedchemexpress.commedchemexpress.comselleckchem.comnih.govnih.govmedchemexpress.comresearchgate.net |

| Sibiricose A6 | Polygala tenuifolia | Antidepressant-like | chemfaces.comnih.gov |

| 3',6-disinapoyl sucrose | Polygala tenuifolia | Antidepressant-like, Protects SH-SY5Y cells | chemfaces.comnih.gov |

| Phenylpropanoid sucrose esters (general) | Various plants | Antitumor, Antibacterial, Antioxidant, Antiviral, Anti-inflammatory, Neuroprotective, Glycosidase inhibitory | rsc.orgnih.govmdpi.comingentaconnect.comsci-hub.sesemanticscholar.org |

This research underscores the importance of this compound and other phenylpropanoid sucrose esters as valuable natural products with potential for further investigation and application.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O14/c1-32-12-6-10(2-4-11(12)26)3-5-15(27)34-20-17(29)14(8-24)35-22(20,9-25)36-21-19(31)18(30)16(28)13(7-23)33-21/h2-6,13-14,16-21,23-26,28-31H,7-9H2,1H3/b5-3+/t13-,14-,16-,17-,18+,19-,20+,21-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPEADZHVGOCGKH-YQTDNFGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OC2C(C(OC2(CO)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@H]2[C@@H]([C@H](O[C@@]2(CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301347739 | |

| Record name | Sibiricose A5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107912-97-0 | |

| Record name | Sibiricose A5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation and Elucidation of Sibiricose A5

Plant Sources and Geographical Origins

Sibiricose A5 is primarily found in plants from the genus Polygala, which is widely distributed globally mdpi.comsemanticscholar.org. It has also been reported in other plant genera.

Polygala Species: Polygala tenuifolia, Polygala sibirica, Polygala inexpectata

Polygala tenuifolia : The roots of Polygala tenuifolia, commonly known as Yuan zhi, are a significant source of this compound medchemexpress.commedchemexpress.comchemfaces.commdpi.comnih.govnih.gov. This species is widely distributed in China and is traditionally used in Chinese medicine mdpi.comsibran.ru.

Polygala sibirica : this compound has also been isolated from Polygala sibirica sibran.ruresearchgate.netgenome.jpplantaedb.comchromnet.net. This species is found in various regions, including Europe, the Caucasus, and Asia sibran.ru. Along with P. tenuifolia, the roots of P. sibirica are included in the Chinese Pharmacopoeia sibran.ru.

Polygala inexpectata : this compound has been identified in Polygala inexpectata, a species endemic to Turkey mdpi.comsemanticscholar.orgnih.govresearchgate.netdntb.gov.ua.

Other Plant Genera: Lilium, Securidaca

This compound has been reported to be available from Lilium speciosum plants sigmaaldrich.comsigmaaldrich.com. It has also been isolated from the roots of Securidaca inappendiculata, marking the first time this compound was found in the Securidaca genus .

Here is a table summarizing the plant sources of this compound:

| Plant Genus | Plant Species | Geographical Origin (if specified) |

| Polygala | Polygala tenuifolia | China mdpi.comsibran.ru |

| Polygala | Polygala sibirica | Europe, Caucasus, Asia sibran.ru |

| Polygala | Polygala inexpectata | Turkey mdpi.comsemanticscholar.org |

| Lilium | Lilium speciosum | Not specified |

| Securidaca | Securidaca inappendiculata | Not specified |

Extraction and Purification Methodologies

Various techniques are employed for the extraction and purification of this compound from plant materials.

Chromatographic Separation Techniques

Chromatographic methods are widely used for the isolation and purification of this compound. These techniques include silica (B1680970) gel chromatography, MPLC (Medium Pressure Liquid Chromatography), preparative HPLC (High-Performance Liquid Chromatography), Sephadex LH-20 column chromatography, ODS (Octadecylsilyl) column chromatography, and preparative TLC (Thin-Layer Chromatography) nih.govresearchgate.netsemanticscholar.org. Repeated column chromatography using these stationary phases is often employed to obtain purified this compound semanticscholar.org.

Microwave-Assisted Extraction Approaches

Microwave-assisted extraction (MAE) has been utilized as an efficient method for extracting chemical constituents, including this compound, from medicinal herbs. A hyphenated strategy combining microwave-assisted extraction with countercurrent chromatography (CCC) has been developed for the extraction and isolation of this compound and other compounds from Polygala tenuifolia. This method employed a two-phase solvent system of n-hexane/n-butanol/ethanol/water nih.gov.

Structural Elucidation Techniques

The chemical structure of this compound is determined through comprehensive spectroscopic analysis. Key techniques used for structural elucidation include 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, such as ¹H NMR, ¹³C NMR, DEPT-135, COSY, NOESY, HSQC, and HMBC, as well as Mass Spectrometry (MS), including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) mdpi.comresearchgate.netnih.govresearchgate.netdntb.gov.uasemanticscholar.org. Comparison of spectroscopic data with reported literature values and authentic samples is crucial for identification semanticscholar.org.

One-Dimensional Nuclear Magnetic Resonance Spectroscopy (1D-NMR: ¹H NMR, ¹³C NMR, DEPT)

One-dimensional NMR spectroscopy, including ¹H NMR, ¹³C NMR, and DEPT (Distortionless Enhancement by Polarization Transfer), plays a fundamental role in the initial structural characterization of this compound. mdpi.comresearchgate.netmdpi.comsemanticscholar.org ¹H NMR spectroscopy provides information about the different types of protons in the molecule and their chemical environments, as well as their coupling interactions, which helps in determining the connectivity of adjacent hydrogen atoms. ¹³C NMR spectroscopy reveals the different types of carbon atoms present. mdpi.commdpi.com DEPT experiments, such as DEPT-135, are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbon atoms by the phase of their signals, providing crucial information about the carbon skeleton. mdpi.comresearchgate.netmdpi.comsemanticscholar.org Detailed ¹H and ¹³C NMR spectral data for this compound, typically recorded in solvents like CD₃OD, are reported in scientific literature, providing characteristic chemical shifts (δ) and coupling constants (J) for proton signals. mdpi.commdpi.com

Two-Dimensional Nuclear Magnetic Resonance Spectroscopy (2D-NMR: COSY, NOESY, HSQC, HMBC)

Two-dimensional NMR experiments are indispensable for establishing the complete structure of this compound by revealing correlations between nuclei. COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, indicating vicinal or geminal relationships. NOESY (Nuclear Overhauser Effect Spectroscopy) reveals spatial proximity between protons, which is particularly useful for determining relative stereochemistry and conformation. HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the carbons to which they are directly attached (¹J CH couplings). HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds (²J CH and ³J CH couplings), which is critical for piecing together the molecular framework and identifying substituents. mdpi.comresearchgate.netmdpi.commdpi.comsemanticscholar.org The comprehensive analysis of these 2D NMR data allows for the unambiguous assignment of all proton and carbon signals and the determination of the connectivity within the this compound molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the accurate mass of the molecular ion or characteristic fragment ions of this compound, which is essential for confirming its elemental composition and molecular formula. mdpi.comresearchgate.netmdpi.comsemanticscholar.org By comparing the experimentally determined accurate mass with the calculated theoretical mass for a proposed molecular formula, the identity of the compound can be verified. For this compound, HRMS data, including both positive and negative ion modes, have been reported, providing precise mass-to-charge ratio (m/z) values for its ions. mdpi.com For example, positive ion HR-MS has shown a molecular ion peak at m/z 541.1523 [M + Na]⁺, while negative ion HR-MS has shown a peak at m/z 517.1561 [M–H]⁻. mdpi.com These values are consistent with the molecular formula C₂₂H₃₀O₁₄, which has a calculated molecular weight of 518.47. sigmaaldrich.comcenmed.comnih.govinvivochem.cn

Here is a table summarizing the HRMS data for this compound from one study:

| Ion Type | m/z | Proposed Formula |

| Positive Ion | 541.1523 | [M + Na]⁺ |

| Negative Ion | 517.1561 | [M–H]⁻ |

Other Spectroscopic Methods (e.g., UV-Vis, IR)

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Assignment

Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful tool for determining the stereochemistry and conformation of chiral molecules. pg.edu.plbiorxiv.orgnih.govjasco-global.comresearchgate.net These techniques measure the differential absorption (CD) or rotation (ORD) of left and right circularly polarized light by a chiral substance. pg.edu.pl The resulting spectra provide information about the absolute configuration and conformational preferences of the molecule. This compound is a sucrose (B13894) ester, and sucrose itself is a chiral molecule with defined stereocenters. While the general principles and applications of CD and ORD in stereochemical assignment are well-established pg.edu.plbiorxiv.orgnih.govjasco-global.comresearchgate.net, specific CD or ORD data for this compound and its direct use in assigning its stereochemistry were not explicitly detailed in the search results. However, given the chiral nature of the sucrose core and the potential for restricted rotation around the ester linkage, chiroptical methods could potentially be applied to gain further insights into its three-dimensional structure and stereochemical features.

Computational Methods for Structural Confirmation

Computational methods, particularly in silico approaches, have been utilized in studies involving this compound, often in conjunction with spectroscopic data, to provide further validation and understanding of its structure and interactions. Molecular docking studies, for example, have been employed to predict how this compound might interact with biological targets, such as enzymes. mdpi.comresearchgate.netmdpi.comsemanticscholar.org The ability of the proposed structure of this compound to fit into the binding pockets of target proteins and form favorable interactions, as suggested by docking simulations, can indirectly support the correctness of the determined structure. mdpi.comresearchgate.netmdpi.comsemanticscholar.org Furthermore, molecular dynamics simulations can provide insights into the dynamic behavior and conformational stability of this compound, offering another layer of structural confirmation by assessing the molecule's behavior in a simulated environment. mdpi.com These computational approaches, while often focused on biological activity, rely on and can help validate the spectroscopically determined structure of this compound.

Biosynthesis and Metabolic Pathways of Sibiricose A5

Precursor Identification and Elucidation of Biosynthetic Intermediates

The biosynthesis of Sibiricose A5 begins with the production of its constituent parts: ferulic acid and sucrose (B13894). The ferulic acid component originates from the phenylpropanoid pathway, which starts with the amino acids phenylalanine and, in some plants, tyrosine. wikipedia.orgresearchgate.net These amino acids are products of the shikimate pathway. wikipedia.orgresearchgate.net Key intermediates in the phenylpropanoid pathway leading to ferulic acid include cinnamic acid, p-coumaric acid, and caffeic acid. wikipedia.org

Sucrose, a disaccharide composed of glucose and fructose (B13574), is synthesized through separate metabolic pathways involving various enzymatic steps, primarily through sucrose phosphate (B84403) synthase and sucrose phosphate phosphatase.

The final step in the formation of this compound involves the esterification of ferulic acid to sucrose. Based on its identification as 3'-O-feruloyl-sucrose, the feruloyl moiety is attached to the hydroxyl group at the 3' position of the fructose unit of sucrose. researchgate.netsigmaaldrich.commdpi.com

Enzymatic Steps and Catalytic Mechanisms

The biosynthesis of the ferulic acid moiety of this compound involves a series of enzymatic reactions characteristic of the phenylpropanoid pathway. The initial step is the deamination of phenylalanine to cinnamic acid, catalyzed by phenylalanine ammonia-lyase (PAL). wikipedia.orgresearchgate.netresearchgate.netnih.govfrontiersin.org Cinnamic acid is then hydroxylated to p-coumaric acid by cinnamic acid 4-hydroxylase (C4H). wikipedia.orgresearchgate.netnih.govfrontiersin.org Further enzymatic modifications, including hydroxylation and methylation, lead to the formation of caffeic acid and subsequently ferulic acid. wikipedia.org The conversion of these acids to their activated forms, typically CoA esters, is carried out by enzymes like 4-coumarate-CoA ligase (4CL), which is crucial for channeling intermediates into various branches of the phenylpropanoid pathway. wikipedia.orgresearchgate.netnih.govfrontiersin.org

While specific enzymes directly catalyzing the feruloylation of sucrose to form this compound are not extensively detailed in the provided sources, the biosynthesis of phenolic sucrose esters in general is suggested to involve hydroxycinnamoyl transferases and potentially BAHD acetyltransferases. nih.gov These transferase enzymes would be responsible for forming the ester bond between the activated feruloyl moiety (e.g., feruloyl-CoA) and the specific hydroxyl group on the sucrose molecule. The regioselectivity of this esterification, specifically at the 3' position of the fructose unit in the case of this compound, would be determined by the specificity of the catalyzing transferase.

Genetic Basis of Biosynthesis (if applicable)

The genetic basis for the biosynthesis of this compound is linked to the genes encoding the enzymes involved in the phenylpropanoid pathway and the subsequent esterification to sucrose. Genes for key phenylpropanoid enzymes such as PAL, C4H, and 4CL have been identified and studied in various plant species. nih.govfrontiersin.orgrsc.org These genes often exist in multiple copies, and their expression is regulated at the transcriptional level. frontiersin.org

While the specific genes encoding the putative hydroxycinnamoyl transferase responsible for the feruloylation of sucrose at the 3' position to form this compound are not explicitly identified in the search results, research into the biosynthesis of other phenolic sucrose esters indicates that such transferases play a key role and could be identified through approaches like correlative analyses of multi-omics datasets. nih.gov The genetic regulation of these transferases would directly impact the production of this compound.

Regulation of this compound Production in Plants

The production of this compound in plants is likely regulated at multiple levels, similar to other specialized metabolites. The upstream phenylpropanoid pathway, which provides the ferulic acid precursor, is known to be subject to complex transcriptional regulation. nih.govfrontiersin.orgnih.gov This includes regulation in response to developmental stages, tissue type, and environmental cues, such as pathogen attack. nih.govnih.gov

For phenolic sucrose esters in general, constitutive variation in their abundance across plant organs and developmental stages has been correlated with the transcriptional regulation of the upstream phenylpropanoid pathway. nih.gov Furthermore, induction of phenolic sucrose ester production in response to pathogens can be regulated by stress-related phytohormones like ethylene. nih.gov Therefore, the biosynthesis of this compound is likely influenced by these regulatory mechanisms affecting the supply of ferulic acid and potentially the activity or expression of the specific sucrose feruloyltransferase.

Broader Phenylpropanoid and Sucrose Ester Biosynthesis Context

This compound is a prime example of a compound formed by the convergence of the phenylpropanoid pathway and sucrose metabolism. The phenylpropanoid pathway is a central route in plants for synthesizing a vast array of secondary metabolites, including lignins, flavonoids, coumarins, and phenolic acids like ferulic acid. wikipedia.orgresearchgate.netresearchgate.netnih.govfrontiersin.org These compounds serve diverse functions in plants, such as structural support, UV protection, defense against herbivores and pathogens, and signaling. wikipedia.orgnih.govfrontiersin.org

Chemical Synthesis and Derivatization Strategies for Sibiricose A5

Total Synthesis Approaches to Phenylpropanoid Sucrose (B13894) Esters

The total synthesis of PSEs, including Sibiricose A5, is a complex undertaking due to the polyhydroxylated nature of the sucrose backbone. With eight hydroxyl groups exhibiting subtle differences in reactivity, achieving selective acylation at a specific position necessitates sophisticated synthetic strategies. The development of robust methods for the regioselective synthesis of these compounds is crucial for verifying their structures, exploring their biological activities, and providing access to larger quantities for further research.

A cornerstone of successful PSE synthesis lies in the implementation of orthogonal protection strategies. This approach involves the use of multiple protecting groups that can be removed under distinct conditions, allowing for the sequential and selective manipulation of the hydroxyl groups on the sucrose scaffold.

The initial step in many synthetic routes involves the protection of several hydroxyl groups to reduce the complexity of the starting material. A common strategy is the use of isopropylidene acetals to protect the 4,6-hydroxyl groups of the glucopyranosyl unit and the 1',2-hydroxyl groups of the fructofuranosyl unit, forming 4,6-O-isopropylidene- and 1',2-O-isopropylidene sucrose derivatives. This leaves a smaller set of hydroxyl groups available for further selective protection and functionalization.

For the remaining hydroxyl groups, a variety of protecting groups are employed, chosen for their stability under certain reaction conditions and their selective deprotection profiles. These include:

Silyl (B83357) ethers: Such as tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS), which are typically used to protect primary hydroxyls and are removable with fluoride (B91410) reagents (e.g., tetrabutylammonium (B224687) fluoride, TBAF).

Benzyl (B1604629) ethers (Bn): These are robust protecting groups that can be removed by hydrogenolysis.

Acyl groups: Such as acetyl (Ac) or benzoyl (Bz), which can be removed under basic conditions (e.g., sodium methoxide (B1231860) in methanol).

p-Methoxybenzyl (PMB) ethers: These can be selectively removed by oxidation with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).

The judicious choice and sequential application of these protecting groups enable chemists to isolate a single hydroxyl group for the crucial esterification step, as illustrated in the conceptual table below.

| Protecting Group | Typical Position(s) Protected | Deprotection Conditions | Orthogonal To |

| Isopropylidene | 4,6 (Glc) & 1',2 (Fru) | Acidic hydrolysis | Silyl ethers, Benzyl ethers, Acyl groups |

| TBDMS/TBS | Primary OH (e.g., 6, 6') | Fluoride source (e.g., TBAF) | Benzyl ethers, Acyl groups, PMB ethers |

| Benzyl (Bn) | Secondary OH | Hydrogenolysis (H₂, Pd/C) | Silyl ethers, Acyl groups, Isopropylidene |

| Acetyl (Ac) | Secondary OH | Basic hydrolysis (e.g., NaOMe) | Silyl ethers, Benzyl ethers, Isopropylidene |

| p-Methoxybenzyl (PMB) | Secondary OH | Oxidative cleavage (e.g., DDQ) | Silyl ethers, Benzyl ethers, Acyl groups |

With a selectively deprotected hydroxyl group on the sucrose scaffold, the next critical step is the regioselective introduction of the feruloyl group. Several esterification methods have been developed and refined for this purpose.

Chemical Esterification:

Steglich Esterification: This is a widely used method that employs dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) as a coupling agent, often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). The reaction proceeds by activating the carboxylic acid (ferulic acid) to form an O-acylisourea intermediate, which is then attacked by the free hydroxyl group of the protected sucrose. To prevent side reactions, the phenolic hydroxyl group of ferulic acid is typically protected, for instance, as an acetate (B1210297) or a silyl ether, prior to coupling.

Acyl Chloride or Activated Ester Methods: Ferulic acid can be converted to a more reactive acyl chloride or an activated ester (e.g., a pentafluorophenyl ester). These reactive species can then readily acylate the desired hydroxyl group on the sucrose derivative, often under milder conditions than DCC/DIC coupling.

Enzymatic Esterification:

Enzymatic methods offer a green and highly regioselective alternative to traditional chemical synthesis. Lipases and proteases have been shown to catalyze the esterification of sucrose with phenylpropanoid acids. These biocatalysts can exhibit remarkable regioselectivity, often favoring the primary hydroxyl groups. However, through careful selection of the enzyme, solvent, and reaction conditions, acylation at specific secondary positions can also be achieved. For instance, studies have explored the use of lipases like Candida antarctica lipase (B570770) B (CALB) for the synthesis of sucrose esters. The regioselectivity can be influenced by the nature of the activated acyl donor (e.g., vinyl ferulate) and the reaction medium.

While a definitive, published total synthesis of this compound is not extensively detailed, a plausible synthetic route can be constructed based on the principles of orthogonal protection and regioselective esterification established for other PSEs.

A hypothetical synthetic pathway would likely commence with the selective protection of the sucrose molecule. For instance, formation of 4,6:2,1'-di-O-isopropylidene sucrose would leave the 3, 3', and 4' hydroxyl groups available for further differentiation. Subsequent protection of the 3 and 4' positions, perhaps using a combination of silyl and benzyl ethers, would allow for the isolation of the 3'-hydroxyl group.

The protected ferulic acid (e.g., with the phenolic hydroxyl protected as an acetate) would then be coupled to the free 3'-hydroxyl group using a suitable esterification method like Steglich esterification. The final steps would involve the systematic and orthogonal deprotection of all the protecting groups to yield this compound.

The synthesis of stereoisomers of this compound would involve similar synthetic strategies but might start from a different stereoisomer of sucrose or utilize stereocontrolling reactions to introduce different configurations at the chiral centers of the sucrose core, although this is a significantly more complex synthetic challenge.

Semi-Synthesis and Analog Generation

Semi-synthesis, which involves the chemical modification of a readily available natural product, presents a more efficient route to this compound and its analogs compared to total synthesis. Starting from sucrose, a cheap and abundant starting material, semi-synthetic approaches can significantly shorten the synthetic sequence.

A potential semi-synthetic strategy could involve the direct, regioselective feruloylation of sucrose. While challenging due to the presence of multiple hydroxyl groups, certain enzymatic or chemo-enzymatic methods have shown promise in achieving regioselectivity. For example, specific lipase-catalyzed transesterification reactions using an activated ferulic acid derivative could potentially favor acylation at the 3'-position of sucrose.

Alternatively, a semi-synthetic approach could involve the isolation of a related, more abundant PSE from a natural source, which could then be chemically modified to yield this compound. This, however, is contingent on the availability of a suitable precursor.

Design and Synthesis of this compound Derivatives and Analogs

The synthesis of derivatives and analogs of this compound is crucial for structure-activity relationship (SAR) studies to understand the molecular basis of its biological activities. These modifications can be broadly categorized into two types: modifications of the sucrose scaffold and variations of the phenylpropanoid moiety.

Sucrose Scaffold Modifications:

Acylation at different positions: By employing different orthogonal protection strategies, analogs with the feruloyl group at positions other than 3' can be synthesized.

Glycosidic bond modification: The anomeric linkage between the glucose and fructose (B13574) units could be altered to explore the importance of the natural α,β-1,2-glycosidic bond.

Introduction of other functional groups: The remaining free hydroxyl groups on the sucrose core can be functionalized with other groups (e.g., methyl, acetyl) to probe their influence on activity.

Phenylpropanoid Moiety Modifications:

Variation of the aromatic substitution pattern: Analogs can be synthesized using substituted cinnamic acids other than ferulic acid, such as caffeic acid, sinapic acid, or p-coumaric acid. This allows for the investigation of the role of the methoxy (B1213986) and hydroxyl groups on the phenyl ring.

Modification of the propenoyl linker: The double bond in the propenoyl chain can be reduced to a single bond, or the chain length can be altered to assess the importance of the conjugated system and the distance between the aromatic ring and the sucrose core.

The synthesis of these analogs would follow the same fundamental principles of orthogonal protection and regioselective esterification as outlined for the total synthesis of this compound.

Development of Novel Synthetic Methodologies for Oligosaccharide Esters

The challenges associated with the synthesis of complex oligosaccharide esters like this compound have spurred the development of new and innovative synthetic methodologies.

Enzymatic and Chemo-enzymatic Approaches:

As previously mentioned, the use of enzymes is a rapidly growing area in carbohydrate chemistry. Biocatalysis offers several advantages, including high selectivity (regio-, chemo-, and stereoselectivity), mild reaction conditions, and a reduced environmental footprint. Researchers are actively exploring new enzymes with novel specificities and optimizing reaction conditions to achieve the desired transformations. Chemo-enzymatic strategies, which combine the strengths of both chemical and enzymatic methods, are particularly powerful. For instance, a chemical synthesis could be used to prepare a specifically protected sucrose intermediate, which is then subjected to a highly regioselective enzymatic esterification.

Automated Glycan Assembly:

Recent advances in automated solid-phase synthesis have revolutionized the construction of complex oligosaccharides. While primarily focused on the formation of glycosidic bonds, the principles of automated synthesis could potentially be adapted for the regioselective acylation of oligosaccharides. This would involve anchoring a protected sucrose molecule to a solid support and then using a series of automated deprotection and acylation steps to build the desired PSE.

Novel Catalytic Systems:

The development of new catalysts that can direct the regioselective acylation of unprotected or minimally protected sugars is a significant goal in synthetic carbohydrate chemistry. This includes the exploration of organocatalysts, transition metal catalysts, and nanoparticle-based catalysts that can differentiate between the various hydroxyl groups of sucrose through non-covalent interactions.

The continued development of these novel synthetic methodologies will undoubtedly facilitate the synthesis of this compound and a diverse library of its analogs, thereby enabling a deeper understanding of their biological functions and therapeutic potential.

Mechanistic Investigations of Sibiricose A5 Biological Activities

Cellular and Molecular Targets

The biological effects of Sibiricose A5 are initiated through its interaction with various cellular and molecular components. These interactions are fundamental to understanding its broader physiological impact. The following sections detail the known targets of this compound.

Enzyme Modulation Studies (e.g., Lactate (B86563) Dehydrogenase, Myeloperoxidase, Inducible Nitric Oxide Synthase)

Research has identified this compound as an inhibitor of the enzyme lactate dehydrogenase (LDH). sigmaaldrich.com LDH plays a crucial role in anaerobic glycolysis, a metabolic pathway that is often upregulated in pathological conditions. While the inhibitory action of this compound on LDH is established, detailed kinetic studies and the precise mechanism of inhibition are not extensively documented in publicly available research.

Investigations into the modulatory effects of this compound on other key enzymes involved in inflammatory processes, such as myeloperoxidase (MPO) and inducible nitric oxide synthase (iNOS), are still in nascent stages. While the anti-inflammatory properties of this compound suggest a potential interaction with these enzymes, specific studies detailing the direct modulation and the underlying inhibitory mechanisms are not yet available. General research indicates that inhibition of iNOS can be a key mechanism for anti-inflammatory effects by reducing the production of nitric oxide, a pro-inflammatory mediator. nih.govnih.govnih.govmdpi.com

Receptor Binding and Ligand-Protein Interaction Analysis (e.g., YcgR)

The interaction of this compound with specific cellular receptors is an area of ongoing investigation. One study has explored its potential interaction with the bacterial protein YcgR, which is involved in biofilm formation. However, comprehensive ligand-protein interaction analyses, including binding affinity and kinetic parameters, are not yet fully elucidated. Understanding these interactions at a molecular level is crucial for determining the specificity and potency of this compound's effects.

Protein-Protein Interaction Modulations

The ability of small molecules to modulate protein-protein interactions (PPIs) is a significant area of pharmacological research. These interactions are critical for many cellular functions, and their disruption can be a therapeutic strategy. Currently, there is a lack of specific studies investigating the role of this compound as a modulator of protein-protein interactions.

Gene Expression and Transcriptional Regulation

The anti-inflammatory effects of this compound suggest that it may influence the expression of genes involved in the inflammatory response. The regulation of gene expression is a complex process involving the activation or suppression of transcription factors that control the synthesis of messenger RNA from a DNA template. However, specific studies detailing how this compound affects gene expression profiles and the transcriptional regulation of inflammatory genes are not currently available in the scientific literature.

Intracellular Signaling Pathway Modulation

The biological activities of this compound are mediated through its influence on complex intracellular signaling pathways. These pathways are the communication networks within a cell that govern cellular activities and responses to external stimuli.

Anti-inflammatory Pathways (e.g., NF-κB, MAPK Cascades, Akt)

The anti-inflammatory properties of this compound point towards its potential to modulate key signaling pathways that regulate inflammation, such as the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK) cascades, and the Protein Kinase B (Akt) signaling pathway.

The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. nih.gov While it is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting NF-κB activation, detailed mechanistic studies to confirm this and delineate the specific molecular steps involved are not yet published. nih.gov

Similarly, the MAPK signaling pathways are crucial in transducing extracellular signals into cellular responses, including inflammation. nih.gov The potential of this compound to modulate MAPK cascades is an area of interest, but specific research on its effects on the various components of these pathways is lacking.

Antioxidant Signaling Pathways

While this compound is recognized for its antioxidant potential, specific investigations into its modulation of key antioxidant signaling pathways are not extensively detailed in the current scientific literature. The activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a primary mechanism by which cells combat oxidative stress. nih.govnih.govtechscience.com This pathway's regulation by this compound, including its potential interaction with Kelch-like ECH-associated protein 1 (Keap1), remains an area for future research. nih.govnih.govtechscience.com At present, there is no direct evidence to detail the specific effects of this compound on the Nrf2/Keap1 signaling cascade.

Autophagy Modulation Mechanisms

Autophagy is a cellular process critical for the degradation and recycling of cellular components, and its modulation is a key area of therapeutic interest. nih.gov The mTOR signaling pathway is a central negative regulator of autophagy. nih.gov Key proteins involved in the autophagy process include Beclin-1, which is crucial for the initiation of the autophagosome, and Microtubule-associated protein 1A/1B-light chain 3 (LC3), which is involved in autophagosome elongation and maturation. nih.gov

Currently, there is a lack of specific studies investigating the direct effects of this compound on these autophagy-related mechanisms. Research has not yet elucidated whether this compound influences the mTOR pathway or alters the expression and post-translational modification of Beclin-1 and LC3. nih.govnih.gov

Neurotransmitter System Interactions (Molecular Level)

The neuroprotective effects of plant extracts containing this compound have been attributed in part to the regulation of neurotransmitter systems. researchgate.net Neurotransmitters such as glutamate, serotonin, and dopamine (B1211576) are fundamental for neuronal communication, and their dysregulation is implicated in various neurological disorders. nih.govfrontiersin.orgnih.gov The interaction of compounds with neurotransmitter receptors at a molecular level is a key aspect of their neuropharmacological activity. wikipedia.orgmdpi.com

While some components of Polygala tenuifolia have been shown to interact with these systems, specific molecular-level investigations into the direct interaction of this compound with neurotransmitter receptors or its influence on neurotransmitter synthesis, release, and reuptake are not yet available in the scientific literature.

Cellular Responses in In Vitro Models

Antiproliferative Effects on Cell Lines (Mechanistic Focus)

The evaluation of the antiproliferative effects of natural compounds on cancer cell lines is a common strategy in the search for new anticancer agents. Such studies typically determine the half-maximal inhibitory concentration (IC50) to quantify the potency of a compound.

As of the latest review of available literature, specific data on the antiproliferative effects of this compound on any cancer cell lines, including IC50 values, have not been reported. Therefore, a data table of its antiproliferative activity cannot be provided at this time.

Apoptosis Induction Mechanisms

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its induction in cancer cells is a desired outcome for many chemotherapeutic agents. The apoptotic cascade is intricately regulated by a number of protein families, most notably the B-cell lymphoma 2 (Bcl-2) family and caspases. nih.govmdpi.com The Bcl-2 family consists of both pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2), and the ratio of these proteins can determine a cell's susceptibility to apoptosis. nih.govmdpi.comnih.gov Caspases are a family of proteases that, once activated, execute the final stages of apoptosis. nih.govmdpi.com

There are currently no published studies that specifically investigate the pro-apoptotic mechanisms of this compound. Consequently, information regarding its ability to modulate the expression or activity of Bcl-2 family proteins or to activate caspases is not available.

Cell Cycle Progression Analysis

The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. nih.gov Compounds that can induce cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M phase) are of significant interest in cancer research. nih.gov Flow cytometry is a common technique used to analyze the distribution of cells in different phases of the cell cycle. nih.gov

To date, there is no available research that has examined the effects of this compound on cell cycle progression in any cell line. As a result, data from flow cytometry or other cell cycle analysis methods for this compound are not available.

Oxidative Stress Mitigation and Reactive Oxygen Species (ROS) Scavenging

Table 1: Potential Reactive Oxygen Species Scavenging Mechanisms of this compound

| ROS Species | Potential Scavenging Mechanism |

| Superoxide (B77818) Anion (O₂⁻) | Donation of a hydrogen atom to form hydrogen peroxide. |

| Hydroxyl Radical (•OH) | Direct quenching through hydrogen atom donation. |

| Hydrogen Peroxide (H₂O₂) | Enzymatic or non-enzymatic reduction to water. |

This table is illustrative and based on the general antioxidant properties of phenolic compounds; specific experimental validation for this compound is required.

Cellular Protection Studies (e.g., PC12 cell damage)

The neuroprotective potential of antioxidants is often evaluated using cellular models, such as PC12 cells, which are derived from a pheochromocytoma of the rat adrenal medulla. These cells are susceptible to oxidative stress-induced damage, mimicking neuronal injury. It is hypothesized that this compound could protect PC12 cells from damage induced by agents like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA). The protective mechanism would likely stem from its ROS scavenging ability, thereby preventing apoptosis and enhancing cell viability. To date, no specific studies have been published demonstrating the direct protective effects of this compound on PC12 cells.

Impact on Bacterial Virulence Factors (e.g., Biofilm Formation, Motility)

The influence of this compound on bacterial virulence factors, such as biofilm formation and motility, is an area that warrants investigation. Many natural compounds with antioxidant properties also exhibit antimicrobial or anti-virulence activities. Theoretically, this compound could interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence factor expression, including biofilm formation. It might also impact bacterial motility, which is crucial for colonization and infection. However, there is currently no published research to support these potential activities for this compound.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for its potential development as a therapeutic agent. Such studies are currently absent in the scientific literature.

Identification of Key Pharmacophoric Elements

A pharmacophore model for this compound would identify the essential three-dimensional arrangement of chemical features responsible for its antioxidant activity. Key pharmacophoric elements would likely include hydrogen bond donors and acceptors from the hydroxyl groups and the aromatic ring of the feruloyl moiety, which can act as a hydrophobic feature and participate in π-π stacking interactions.

Influence of Substituent Modifications on Molecular Interactions

Systematic modification of the substituents on the this compound molecule would provide valuable insights into their influence on its biological activity. For instance, altering the number and position of hydroxyl groups on the feruloyl moiety or modifying the sugar components could significantly impact its antioxidant potency and selectivity. These modifications would help in understanding the key molecular interactions with biological targets.

Computational Approaches in SAR (e.g., Molecular Docking, QSAR)

Computational methods are powerful tools for predicting the biological activity and understanding the SAR of a compound.

Molecular Docking: This technique could be used to predict the binding orientation and affinity of this compound to the active sites of enzymes involved in oxidative stress, such as xanthine (B1682287) oxidase or NADPH oxidase. This would help in elucidating its mechanism of action at a molecular level.

Quantitative Structure-Activity Relationship (QSAR): A QSAR model for a series of this compound analogs could be developed to correlate their structural properties with their antioxidant activity. This would enable the prediction of the activity of novel, untested derivatives and guide the design of more potent compounds.

Currently, no molecular docking or QSAR studies specific to this compound have been reported.

Analytical Methodologies for Sibiricose A5

Qualitative Analysis and Identification Methods

Qualitative analysis aims to identify the presence of Sibiricose A5 and potentially other related compounds in a sample. This is typically achieved through chromatographic separation coupled with sensitive detection methods.

HPLC is a widely used technique for the separation and analysis of components in complex mixtures. HPLC fingerprinting of plant extracts containing this compound can provide a characteristic profile that aids in identification and quality control researchgate.netresearchgate.net. Studies have employed HPLC with UV or diode array detection (DAD) at wavelengths such as 330 nm for the analysis of this compound and other phenylpropenoyl sucroses researchgate.netnih.govnih.gov. The retention time of this compound under specific chromatographic conditions serves as an important parameter for its identification within the complex chromatogram of a plant extract researchgate.netresearchgate.net.

UPLC offers enhanced resolution, speed, and sensitivity compared to traditional HPLC, making it suitable for the analysis of complex samples containing this compound. UPLC systems coupled with various detectors, including UV and mass spectrometry, are employed for both qualitative and quantitative analysis. UPLC fingerprinting has been used to evaluate the quality of Polygala tenuifolia extracts, with this compound being one of the identified components nih.govresearchgate.net. The use of UPLC allows for efficient separation of multiple components, contributing to a comprehensive chemical profile of the sample nih.govresearchgate.netnih.gov.

Mass spectrometry (MS) is a powerful tool for the unequivocal identification of this compound based on its molecular weight and fragmentation pattern. LC-MS/MS, UPLC-Q-TOF-MS, and UPLC-ESI-MS/MS techniques are commonly used for this purpose. These methods provide detailed structural information by analyzing the precursor and product ions of this compound.

UPLC-Q-TOF-MS/MS has been utilized to analyze the chemical profiles of Polygala tenuifolia extracts and identify components like this compound researchgate.net. This technique allows for accurate mass measurement and fragmentation analysis, facilitating the identification of compounds within complex matrices researchgate.netnih.govcpu.edu.cn.

UPLC-ESI-MS/MS, specifically in multiple reaction monitoring (MRM) mode, is frequently employed for the identification and quantification of this compound and other related compounds mdpi.comnih.gov. The characteristic precursor and product ions of this compound are monitored, providing high selectivity and sensitivity for its detection mdpi.comnih.govnih.gov. For this compound, a precursor ion of m/z 517.1 and a product ion of m/z 174.9 have been reported in positive MRM mode nih.gov.

Quantitative Analysis and Determination in Complex Extracts

Quantitative analysis focuses on accurately determining the concentration or amount of this compound in a sample. This is crucial for quality control, pharmacokinetic studies, and research on its biological activities.

Quantitative analysis of this compound in complex extracts often involves chromatographic methods like HPLC or UPLC coupled with sensitive and selective detectors. UV detection at 330 nm is commonly used for quantification due to the UV-absorbing nature of the feruloyl moiety in this compound researchgate.netnih.gov.

UPLC has been applied for the quantitative analysis of multiple components, including this compound, in Polygala tenuifolia extracts using methods like quantitative analysis of multi-components by a single marker (QAMS) nih.govresearchgate.netnih.gov. This approach can be cost-effective and efficient for routine quality control researchgate.netnih.gov.

LC-MS/MS and UPLC-MS/MS operating in MRM mode are particularly valuable for the quantitative determination of this compound in complex biological samples like plasma due to their high sensitivity and specificity, which minimize matrix interference tandfonline.commdpi.comtandfonline.comnih.gov.

Rigorous method validation is essential to ensure the reliability and accuracy of quantitative analytical methods for this compound. Key validation parameters include:

Selectivity: The ability of the method to uniquely measure this compound in the presence of other components in the sample matrix. This is often demonstrated by analyzing blank samples and samples spiked with the analyte and potential interfering substances tandfonline.comtandfonline.com. Chromatograms should show no significant interference at the retention time of this compound tandfonline.comtandfonline.com.

Linearity: The proportional relationship between the analyte concentration and the detector response over a defined range. This is typically assessed by analyzing a series of standards at different concentrations and constructing a calibration curve. A good linearity is indicated by a high correlation coefficient (r ≥ 0.9959) mdpi.comnih.gov.

Precision: The agreement among individual test results when the method is applied repeatedly to a homogeneous sample. It is usually expressed as relative standard deviation (RSD). Both intra-day (repeatability) and inter-day precision are evaluated mdpi.comnih.gov. RSD values below a certain threshold (e.g., 5.80%) indicate good precision mdpi.com.

Accuracy: The closeness of the measured value to the true value. It is often assessed by determining the recovery of known amounts of this compound added to blank matrix samples. Mean recovery rates within an acceptable range (e.g., 96.92% to 106.2%) with low RSD values demonstrate good accuracy mdpi.comnih.gov.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected, although not necessarily quantified. It is often determined based on a signal-to-noise ratio (S/N) of 3:1 mdpi.comresearchgate.net.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. It is typically determined based on an S/N of 10:1 mdpi.comresearchgate.net. Reported LOD and LOQ values for this compound in UPLC-MS/MS methods have been as low as 0.40 ng/mL and 1.60 ng/mL, respectively mdpi.com.

Validation parameters for UHPLC-MS/MS methods for determining this compound in rat plasma have been reported, including selectivity, linearity, LLOQ, accuracy, precision, extraction recovery, matrix effect, and storage stability, following guidelines such as those from the FDA tandfonline.comtandfonline.com.

Here is an example of method validation data for this compound from a UPLC-MS/MS study mdpi.com:

| Parameter | Result (this compound) |

| Linearity (r) | ≥ 0.9959 |

| LOD (ng/mL) | ≤ 0.40 |

| LOQ (ng/mL) | ≤ 1.60 |

| Intra-day Precision (% RSD) | < 5.80 |

| Inter-day Precision (% RSD) | < 5.80 |

| Repeatability (% RSD) | < 5.80 |

| Stability (% RSD) | < 5.80 |

| Mean Recovery (%) | 96.92 - 106.2 |

| Recovery RSD (%) | < 6.73 |

MRM is a highly selective and sensitive detection mode used in tandem mass spectrometry (MS/MS) for targeted quantitative analysis. In MRM, specific precursor ions of the analyte are selected in the first mass analyzer, fragmented, and then specific product ions are monitored in the second mass analyzer. This provides a unique transition that is highly characteristic of the analyte, significantly reducing interference from the sample matrix.

MRM strategies have been developed for the quantitative determination of this compound in various matrices, including plant extracts and biological fluids mdpi.comnih.govnih.govdntb.gov.uaresearchgate.net. The selection of appropriate precursor and product ions, as well as optimization of parameters like cone voltage and collision energy, is critical for developing a sensitive and specific MRM method mdpi.comnih.gov. For this compound, the transition from the precursor ion m/z 517.1 to the product ion m/z 174.9 has been successfully used in positive ionization mode MRM for quantitative analysis nih.gov. The use of internal standards, such as ginsenoside Rg1 or digoxin, in MRM methods helps to improve the accuracy and reproducibility of the quantification by compensating for variations in sample preparation and instrument response mdpi.comnih.gov.

Role of Internal Standards

Internal standards play a crucial role in the accurate quantitative analysis of this compound in complex samples. They help to compensate for variations that can occur during sample preparation, injection, and chromatographic analysis. In the quantitative analysis of multiple components from Polygala tenuifolia, including this compound, 3,6′-disinapoyl sucrose (B13894) has been successfully used as an internal reference substance in the Quantitative Analysis of Multi-Components by Single Marker (QAMS) method nih.govnih.gov. This approach allows for the determination of the concentrations of multiple components based on the relative correction factors calculated against a single internal standard nih.govnih.gov.

Research has shown good consistency between the QAMS method using 3,6′-disinapoyl sucrose as an internal standard and the conventional external standard method for determining the concentrations of components like this compound in P. tenuifolia extracts nih.gov.

Chemometric Analysis and Quality Control Applications

Chemometric analysis involves the use of mathematical and statistical methods to analyze chemical data. In the context of this compound and extracts containing it, chemometrics are valuable tools for quality control and evaluation.

Chemometric techniques, such as hierarchical cluster analysis, radar plots, and discriminant analysis, have been applied to classify and distinguish different batches of Polygala tenuifolia extracts based on the quantitative analysis of multiple components, including this compound nih.govnih.gov. This allows for the accurate measurement and clear differentiation of samples with varying quality nih.govnih.gov.

Multivariate statistical analysis, including principal component analysis (PCA), partial least squares discriminant analysis (PLS-DA), and hierarchical cluster analysis (HCA), is also used to evaluate the chemical variability of plant extracts and identify differential components that can serve as references for quality control researchgate.netnih.govresearchgate.net.

Chemometric analysis can also be integrated with spectroscopic methods, such as Raman spectroscopy, for real-time monitoring and quality control of complex processes, including those potentially involving natural products spectroscopyonline.com. By developing chemometric models, it is possible to predict analyte concentrations from spectroscopic data, offering a non-invasive approach to quality control spectroscopyonline.com.

Detailed research findings often presented in the context of these analytical and chemometric studies include:

Concentrations of this compound and other marker compounds in different samples or batches.

Relative correction factors (RCFs) for QAMS analysis.

Method validation parameters such as precision, stability, and repeatability nih.gov.

Statistical parameters from chemometric analysis (e.g., cosine values for method consistency, VIP scores in OPLS-DA) nih.govfrontiersin.org.

Chromatographic profiles and mass spectra used for identification and quantification chemfaces.comnih.gov.

For example, a study using UPLC and QAMS determined the mean RCF for this compound relative to 3,6′-disinapoyl sucrose to be 1.371 nih.gov. The method showed good precision with intra-day variability RSD values between 0.19% and 0.83% and inter-day variability RSD values between 0.40% and 1.07% nih.gov. Repeatability tests showed RSD values between 1.34% and 3.27%, and sample solutions were stable within 24 hours with RSD ≤ 2.86% nih.gov.

Future Research Directions and Emerging Paradigms for Sibiricose A5

Exploration of Uncharted Mechanistic Pathways

While initial studies have shed light on some aspects of Sibiricose A5's biological actions, a comprehensive understanding of its underlying mechanisms remains an active area for future research. Current findings suggest involvement in inhibiting lactate (B86563) dehydrogenase and protecting cells from damage. cenmed.comcymitquimica.com Research also indicates antidepressant effects potentially mediated through the reversal of glutamate-induced Ca2+ overload in PC12 cells and the promotion of monoamine neurotransmitter release. nih.govtmrjournals.com this compound has also shown potent antioxidant activity. cenmed.comsigmaaldrich.comsigmaaldrich.commedchemexpress.com More recent studies suggest potential interactions with target proteins like YcgR, contributing to antibacterial activity when combined with antibiotics. mdpi.commdpi.com

Future research should aim to identify and characterize additional molecular targets and signaling pathways influenced by this compound. This could involve high-throughput screening assays, affinity chromatography, and pull-down experiments to identify interacting proteins. Investigating its effects on other neurotransmitter systems beyond monoamines, exploring its impact on inflammatory pathways at a molecular level, and dissecting the precise mechanisms behind its neuroprotective and antioxidant effects are crucial next steps. Given its presence in traditional medicine, exploring its potential interactions with other bioactive compounds found in its source plants could also reveal synergistic or novel mechanisms.

Advanced Computational Modeling for Structure-Function Relationships

Computational modeling and simulation offer powerful tools to complement experimental studies and accelerate the understanding of this compound's behavior and interactions. nih.govutad.pttu-dresden.destarfishmedical.comnih.gov Molecular docking studies have already been utilized to predict the binding affinity of this compound to specific proteins, such as YcgR, providing insights into potential antibacterial mechanisms. mdpi.commdpi.com

Future research should leverage advanced computational techniques, including molecular dynamics simulations, quantitative structure-activity relationship (QSAR) modeling, and network pharmacology. Molecular dynamics simulations can provide dynamic insights into the binding stability and conformational changes of this compound upon interacting with its targets. QSAR modeling can help establish relationships between structural modifications of this compound and changes in its biological activity, guiding the design of potentially more potent or selective analogs. Network pharmacology approaches can integrate data on multiple targets and pathways to provide a systems-level view of this compound's pharmacological effects and predict potential off-target interactions. In silico studies can also aid in predicting ADME (absorption, distribution, metabolism, and excretion) properties, which is vital for understanding its pharmacokinetic profile.

Biotechnological Production and Sustainable Sourcing Strategies

This compound is currently sourced primarily through extraction from plants, which can be subject to variations in yield based on geographical location, climate, and cultivation practices. cymitquimica.comsigmaaldrich.comsigmaaldrich.comchemfaces.com Sustainable sourcing practices are becoming increasingly important to ensure the long-term availability of natural products while minimizing environmental impact. utk.eduivalua.competerson-solutions.com

Future research should explore biotechnological methods for the sustainable production of this compound. This could involve developing in vitro plant cell cultures of Polygala species optimized for this compound production. Another promising avenue is the metabolic engineering of microorganisms, such as bacteria or yeast, to biosynthesis this compound or its precursors. dntb.gov.uamdpi.com Such biotechnological approaches could offer a more controlled and scalable supply, reducing reliance on wild harvesting or traditional agriculture, thereby contributing to conservation efforts and ensuring a consistent product quality. Research into optimizing fermentation conditions, identifying key enzymes in the biosynthesis pathway, and developing efficient extraction and purification methods for biotechnologically produced this compound are essential steps.

Integration with Systems Biology and Omics Approaches

The complex interplay of biological processes affected by this compound necessitates a holistic approach to fully understand its impact. Systems biology and various omics technologies (genomics, transcriptomics, proteomics, metabolomics) provide powerful tools for capturing this complexity. frontiersin.orgmdpi.comnih.gov Studies utilizing "chinmedomics," which integrates traditional Chinese medicine concepts with omics technologies, have already been applied to analyze the constituents of Polygalae Radix, including this compound, to understand their mechanisms of action. rsc.orgrsc.org

Future research should integrate multi-omics data to build comprehensive models of how this compound affects biological systems at a molecular level. Transcriptomics can reveal changes in gene expression profiles, proteomics can identify altered protein levels and post-translational modifications, and metabolomics can map changes in metabolic pathways. nih.gov By combining these datasets, researchers can gain a more complete picture of the cellular responses to this compound, identify key nodes in affected networks, and uncover previously unsuspected biological activities. This integrated approach can provide a deeper understanding of its mechanisms in various conditions, such as neurological disorders or infections, and help identify biomarkers of its activity.

Development of Novel Analytical Probes for Mechanistic Studies

Current analytical methods for detecting and quantifying this compound in biological matrices include techniques like HPLC and UHPLC-MS/MS. sigmaaldrich.comsigmaaldrich.comchemfaces.comsemanticscholar.orgresearchgate.netresearchgate.netresearchgate.nettandfonline.comnih.gov While these methods are valuable for pharmacokinetic studies and quality control, novel analytical probes could provide more specific and sensitive tools for real-time tracking and mechanistic investigations.

Future research should focus on developing novel analytical probes that can selectively bind to or be activated by this compound or its metabolites within living cells or tissues. This could include fluorescent probes that change spectral properties upon binding, or probes that enable visualization of this compound localization and distribution. Developing probes that can report on the engagement of this compound with its specific protein targets in situ would be particularly valuable for validating predicted interactions and understanding the dynamics of target binding. Such probes would significantly advance our ability to study the cellular pharmacokinetics and pharmacodynamics of this compound with higher spatial and temporal resolution.

Pharmacokinetic Data of this compound in Rats

While focusing on future research, existing pharmacokinetic data provides a basis for understanding the compound's behavior in biological systems and informs future mechanistic studies. Studies in rats have investigated the pharmacokinetic profile of this compound following administration of Polygala tenuifolia extracts. tandfonline.comnih.gov The absolute bioavailability of this compound in rats was reported as 3.25%. tandfonline.comnih.gov The elimination half-life (t₁/₂) of this compound was found to be longer compared to Sibiricose A6, suggesting slower elimination. tandfonline.com

| Parameter | Value (Oral Administration in Rats) | Citation |

| Absolute Bioavailability | 3.25% | tandfonline.comnih.gov |

| AUC₀₋ₜ (Raw P. tenuifolia) | 433.18 ± 65.48 ng h/mL | nih.gov |

| AUC₀₋ₜ (Processed P. tenuifolia) | 680.40 ± 89.21 ng h/mL | nih.gov |

| t₁/₂ (Oral vs. i.v.) | Longer than Sibiricose A6 | tandfonline.com |

Note: AUC₀₋ₜ represents the area under the concentration-time curve from time zero to the last measurable concentration.

This data highlights that this compound is absorbed and present in the bloodstream, but its relatively low bioavailability suggests that further research into optimizing delivery or identifying more bioavailable forms or analogs could be beneficial.

Q & A

Q. How can researchers ensure accurate quantification of Sibiricose A5 in plant extracts using HPLC/UPLC?

- Methodological Answer : Employ a multi-parameter validation approach, including intra-day and inter-day precision (RSD < 1%), recovery rates (≥95%), and stability testing (RSD < 2%). For example, UPLC methods for this compound achieved intra-day RSD 0.30% and recovery 97.33% using a single-marker quantification strategy . Key steps:

-

Column selection : C18 reverse-phase columns for optimal separation.

-

Mobile phase : Acetonitrile-water gradients adjusted to retention time (tR = 7.10 min) .

-

Calibration : Linear regression with R² ≥ 0.995 across concentration ranges.

Parameter This compound Values Intra-day RSD 0.30% Inter-day RSD 0.42% Recovery Rate 97.33% Stability (24h) RSD 0.22% Data from Polygala tenuifolia extracts

Q. What are the optimal extraction protocols for isolating this compound from Polygala tenuifolia?

- Methodological Answer : Use methanol (MeOH) or ethanol (EtOH) as solvents due to this compound’s high solubility (≥10 mg/mL). Steps:

Material preparation : Dry plant material at 40°C to preserve thermolabile glycosides.

Solvent ratio : 70% MeOH/water (v/v) for 60-minute reflux extraction.

Filtration and concentration : Rotary evaporation at 50°C, followed by lyophilization .

- Critical factors : Avoid prolonged high-temperature exposure to prevent ester bond hydrolysis.

Q. Which analytical techniques are validated for structural identification of this compound?

- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) and tandem MS/MS fragmentation. For example:

- UHPLC-Q-Orbitrap HRMS : Accurate mass (observed m/z 517.1558, error -0.77 ppm) and fragmentation patterns (e.g., [M-H-C10H8O3]⁻ at m/z 371.10) confirm the oligosaccharide ester structure .

- NMR : ¹H/¹³C NMR to resolve sugar moiety configurations (e.g., α/β anomers).

Advanced Research Questions

Q. How can factorial design optimize experimental conditions for studying this compound’s stability?

- Methodological Answer : Apply a 2³ factorial design to test variables:

- Factors : Temperature (2–8°C vs. 25°C), pH (4–9), and light exposure.

- Response variables : Degradation rate (HPLC peak area) and byproduct formation (HRMS).

- Analysis : ANOVA to identify significant interactions (e.g., pH × temperature). Preliminary data suggest pH 7.4 and 2–8°C storage minimize hydrolysis .

Q. What strategies resolve contradictions in this compound’s reported metabolic pathways?

- Methodological Answer :

Multi-omics integration : Combine metabolomics (LC-MS) with transcriptomics to map biosynthetic genes in Polygala tenuifolia.

Isotopic labeling : Use ¹³C-glucose tracers to track sugar moiety incorporation.

Comparative analysis : Cross-validate data across studies (e.g., Gao et al. 2021 vs. 2017 UPLC datasets) to identify methodological discrepancies .

Q. How to design a robust synthesis pathway for this compound analogs?

- Methodological Answer :

- Retrosynthetic analysis : Target the trisaccharide core (C6H10O5) and ester-linked cinnamoyl groups (C10H8O3).

- Enzymatic vs. chemical synthesis : Compare glycosyltransferase-mediated coupling (higher stereoselectivity) vs. acid-catalyzed esterification (cost efficiency).

- Purity validation : Use preparative HPLC (≥98% purity) and circular dichroism (CD) for chiral confirmation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.